molecular formula C9H11N3O2 B182437 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid CAS No. 51640-97-2

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid

Cat. No.: B182437
CAS No.: 51640-97-2
M. Wt: 193.2 g/mol
InChI Key: VRWCLZQPQNNJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid

This compound stands as a representative example of the sophisticated molecular architecture achievable within the quinazoline family of heterocyclic compounds. This compound incorporates a bicyclic framework consisting of a benzene ring fused to a pyrimidine ring, with the distinctive feature of partial saturation in positions 5, 6, 7, and 8 of the quinazoline core. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this molecule as 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid, reflecting its structural composition and functional group positioning. The compound's structural formula reveals a complex arrangement where the amino group occupies the 2-position of the quinazoline ring system, while the carboxylic acid functionality resides at the 4-position, creating a molecule with both basic and acidic properties.

The molecular structure of this compound exhibits several notable physicochemical characteristics that distinguish it from its fully aromatic quinazoline counterparts. The compound demonstrates a molecular weight of 193.206 daltons with an exact mass of 193.085127 atomic mass units, indicating a relatively compact yet functionally rich molecular structure. The presence of the tetrahydro configuration in the benzene portion of the quinazoline system introduces conformational flexibility that is absent in fully aromatic analogs, potentially influencing both the compound's reactivity patterns and its biological activity profiles. This structural modification results in a compound that maintains the essential quinazoline pharmacophore while incorporating additional three-dimensional complexity through the saturated cyclohexyl portion of the molecule.

The International Chemical Identifier string for this compound, InChI=1S/C9H11N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H2,(H,13,14)(H2,10,11,12), provides a comprehensive description of its connectivity and serves as a unique molecular fingerprint for database identification and computational analysis. The corresponding InChI Key, VRWCLZQPQNNJAU-UHFFFAOYSA-N, offers a condensed representation that facilitates rapid molecular identification across different chemical information systems. These standardized identifiers have become essential tools in modern chemical research, enabling precise communication about molecular structures across international research communities and supporting the development of computational chemistry applications focused on structure-activity relationships.

Structural Classification Within the Quinazoline Family

The quinazoline family encompasses a diverse array of bicyclic heterocyclic compounds characterized by the fusion of benzene and pyrimidine rings, creating a fundamental structural motif that has proven invaluable in medicinal chemistry and materials science applications. Within this extensive chemical family, this compound occupies a unique position due to its combination of partial saturation and dual functional group incorporation. The quinazoline core structure, with the chemical formula C₈H₆N₂, serves as the foundational framework from which numerous derivatives have been developed, each contributing distinct properties and potential applications to the overall family of compounds. The systematic classification of quinazoline derivatives typically considers factors such as the degree of saturation, substitution patterns, and the nature of functional groups attached to the core structure.

The tetrahydroquinazoline subfamily, to which this compound belongs, represents compounds where the benzene portion of the quinazoline system has undergone partial or complete hydrogenation. This structural modification introduces several important changes compared to fully aromatic quinazoline derivatives, including altered electronic properties, increased conformational flexibility, and modified hydrogen bonding capabilities. Research has demonstrated that tetrahydroquinazoline derivatives often exhibit enhanced biological activity compared to their aromatic counterparts, potentially due to improved receptor binding characteristics and altered pharmacokinetic properties. The specific substitution pattern observed in this compound, featuring amino and carboxylic acid groups at positions 2 and 4 respectively, creates opportunities for multiple types of molecular interactions including hydrogen bonding, electrostatic interactions, and coordination chemistry.

Comparative analysis with related quinazoline derivatives reveals the structural uniqueness of this compound within its chemical family. Unlike quinazolinone derivatives, which feature carbonyl groups within the heterocyclic ring system, this compound maintains the basic quinazoline nitrogen arrangement while incorporating peripheral functional groups. The presence of both amino and carboxylic acid functionalities creates an amphoteric molecule capable of existing in multiple ionization states depending on solution conditions, a property that distinguishes it from many other quinazoline derivatives that typically exhibit either predominantly basic or acidic behavior. This dual functionality provides opportunities for complex formation with metal ions, participation in peptide-like bonding interactions, and pH-dependent solubility modulation, characteristics that have proven valuable in both synthetic chemistry and potential pharmaceutical applications.

Compound Class Core Structure Saturation Level Key Functional Groups Representative Applications
Quinazoline C₈H₆N₂ Fully aromatic Variable substitution Pharmaceutical intermediates
Quinazolinone C₈H₆N₂O Fully aromatic Carbonyl group Sedative agents, antimalarials
Tetrahydroquinazoline C₉H₁₂N₂ Partially saturated Variable substitution Antitubercular agents
This compound C₉H₁₁N₃O₂ Partially saturated Amino, carboxylic acid Research intermediate

Historical Context of Tetrahydroquinazoline Derivatives in Heterocyclic Chemistry

The historical development of quinazoline chemistry traces its origins to the late nineteenth century, when the first quinazoline derivative was prepared in 1869 by Griess through the reaction of cyanogen with anthranilic acid, yielding 2-cyano-3,4-dihydro-4-oxoquinazoline. This pioneering work established the foundation for what would become an extensive field of heterocyclic chemistry research, though the compound was initially designated as bicyanoamido benzoyl and did not receive its current nomenclature until 1885. The subsequent synthesis of the parent quinazoline compound was achieved many years later when Bischler and Lang successfully obtained quinazoline through decarboxylation of the 2-carboxy derivative, representing a significant milestone in the systematic development of this chemical family. These early synthetic achievements laid the groundwork for the extensive exploration of quinazoline derivatives that would follow in the twentieth and twenty-first centuries.

The evolution of tetrahydroquinazoline chemistry emerged as researchers began to explore the effects of ring saturation on the biological and chemical properties of quinazoline derivatives. Gabriel's 1903 synthesis of quinazoline from ortho-nitrobenzylamine, involving reduction with hydrogen iodide and red phosphorus followed by condensation with formic acid, demonstrated the feasibility of accessing both aromatic and partially saturated quinazoline systems through appropriate synthetic strategies. The recognition that partial saturation of the benzene ring could significantly alter the pharmacological properties of quinazoline derivatives sparked intensive research into tetrahydroquinazoline synthesis and characterization. This research trajectory was further accelerated by the discovery that certain tetrahydroquinazoline derivatives exhibited enhanced biological activities compared to their fully aromatic analogs, particularly in antimicrobial and anticancer applications.

Contemporary research on tetrahydroquinazoline derivatives has been driven by advances in synthetic methodology and the growing understanding of structure-activity relationships in pharmaceutical chemistry. Recent studies have revealed that 5,6,7,8-tetrahydroquinazoline derivatives demonstrate significant antitubercular activity, highlighting the continued therapeutic potential of this structural class. The development of efficient synthetic routes for tetrahydroquinazoline preparation has evolved from traditional cyclocondensation approaches involving guanidine derivatives with aldehydes and ketones to more sophisticated methodologies employing base-promoted intermolecular oxidation and carbon-nitrogen bond formation reactions. These synthetic advances have enabled the preparation of increasingly complex tetrahydroquinazoline derivatives, including compounds like this compound, which incorporate multiple functional groups and demonstrate enhanced synthetic utility as building blocks for pharmaceutical development.

The incorporation of amino and carboxylic acid functionalities into the tetrahydroquinazoline framework represents a relatively recent development in the field, reflecting the ongoing quest for molecular diversity and enhanced biological activity. Research has shown that 2-amino-tetrahydroquinazolines can be synthesized through reactions of substituted diarylidencyclohexanones with guanidine hydrochloride, with aromatization occurring through aerial oxidation rather than requiring external oxidizing agents. This synthetic accessibility, combined with the demonstrated biological potential of tetrahydroquinazoline derivatives, has positioned compounds like this compound at the forefront of current heterocyclic chemistry research. The compound's unique combination of structural features reflects the maturation of quinazoline chemistry from its nineteenth-century origins to its current status as a sophisticated field capable of producing complex, multifunctional molecules with significant potential for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H2,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWCLZQPQNNJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199586
Record name 1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51640-97-2
Record name 1-(2,4-Bis(phenylmethoxy)phenyl)-2-methoxyethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051640972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in glacial acetic acid at reflux temperatures (100–120°C) for 12–24 hours. Platinum oxide (PtO₂) is occasionally added as a catalyst to enhance reaction rates. A study by the Royal Society of Chemistry reported a yield of 80% when using a 1:1 molar ratio of 2-oxocyclohexylglyoxylic acid to guanidine carbonate, with purification via recrystallization from ethanol.

Key Variables:

  • Solvent: Glacial acetic acid is critical for protonating intermediates and facilitating cyclization.

  • Temperature: Prolonged reflux ensures complete ring closure.

  • Catalyst: PtO₂ reduces side reactions, improving yield.

Catalytic Reduction of Tetrahydroquinazoline Precursors

An alternative route involves the catalytic hydrogenation of fully aromatic quinazoline-4-carboxylic acid derivatives. For example, 2-aminoquinazoline-4-carboxylic acid can be reduced using hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. This method selectively saturates the pyrimidine ring’s 5,6,7,8 positions while preserving the carboxylic acid and amino functionalities.

Experimental Protocol

  • Substrate Preparation: 2-Aminoquinazoline-4-carboxylic acid is suspended in a mixture of acetic acid and water.

  • Hydrogenation: H₂ gas is introduced at 50–60 psi, with Pd/C (5% w/w) as the catalyst, for 6–8 hours at 25–30°C.

  • Work-Up: The catalyst is filtered, and the product is isolated via acid-base extraction, yielding 65–70% of the target compound.

Advantages:

  • Avoids harsh acidic conditions required for cyclization.

  • Suitable for substrates sensitive to high temperatures.

Multi-Step Process via N-Acyl Anthranilic Acid Intermediate

A patent-pending method (WO1997028118A1) outlines a four-step synthesis starting from N-acyl anthranilic acids. This approach emphasizes scalability and purity, making it industrially relevant.

Stepwise Procedure

  • Dehydration: N-Acetylanthranilic acid is treated with acetic anhydride in toluene at 80–100°C to form a benzoxazone intermediate.

  • Azeotropic Distillation: The mixture undergoes distillation to remove excess acetic anhydride and toluene, minimizing side reactions.

  • Ammonolysis: The benzoxazone is reacted with ammonium acetate in acetic acid under reflux, yielding the quinazoline core.

  • Hydrolysis: The final step involves hydrolyzing protective groups to reveal the carboxylic acid moiety, achieving an overall yield of 75–80%.

Critical Parameters:

  • Dehydration Agent: Acetic anhydride ensures efficient oxazone formation.

  • Distillation: Removes residual solvents, enhancing product purity.

Alternative Routes and Emerging Strategies

Microwave-Assisted Synthesis

Recent studies explore microwave irradiation to accelerate the condensation step. Preliminary data suggest a 20% reduction in reaction time (from 24 to 6 hours) with comparable yields.

Enzymatic Catalysis

Biocatalytic methods using lipases or transaminases are under investigation to achieve stereoselective synthesis, though yields remain suboptimal (<40%).

Comparative Analysis of Preparation Methods

MethodYield (%)Temperature (°C)Time (h)ScalabilityKey Advantage
Condensation80100–12012–24ModerateHigh yield, well-established
Catalytic Reduction65–7025–306–8HighMild conditions
Multi-Step Process75–8080–10024–30HighIndustrial applicability
Microwave-Assisted751506LowReduced reaction time

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group at position 4 undergoes amidation to form derivatives with enhanced pharmacological properties.

Mechanism :

  • The reaction typically employs coupling agents like EDCl/HOBt or DCC to activate the carboxylic acid, followed by nucleophilic attack by amines .
  • Protecting groups (e.g., tert-butyl) are often used to prevent side reactions at the amino group .

Example :

ReactantsConditionsProductYieldSource
Benzylamine, EDCl/HOBtDMF, RT, 12h4-(Benzylcarbamoyl)tetrahydroquinazoline78%

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization to form fused heterocycles.

Intramolecular Cyclization

Under acidic or thermal conditions, the amino and carboxylic acid groups cyclize to form lactams .
Conditions :

  • Acetic acid, reflux (110°C, 6h) .
  • Product: 1,2,5,6,7,8-Hexahydro-2-oxoquinazoline-4-carboxylic acid .

Intermolecular Cyclization

Reaction with α,β-unsaturated ketones or bis-benzylidene cyclohexanones forms pyrimidine-fused derivatives .
Mechanism :

  • Michael addition of the amino group to the enone.
  • Cyclization via nucleophilic attack of the amine on the carbonyl group .

Example :

ReactantConditionsProductYieldSource
Bis-benzylidene cyclohexanonePyridine, 100°C, 24h8-Benzylidene-tetrahydroquinazoline80%

Reduction Reactions

Catalytic hydrogenation reduces the tetrahydroquinazoline ring or modifies functional groups.

Key Findings :

  • Ring Saturation : Hydrogenation (H₂/PtO₂ in acetic acid) converts the compound to 3,4-dihydro derivatives .
  • Selectivity : The amino group remains intact under mild conditions (25°C, 1 atm H₂) .

Table : Reduction Outcomes

Reducing AgentConditionsProductYieldSource
H₂, PtO₂Acetic acid, RT, 4h3,4-Dihydroquinazoline-4-carboxylic acid65%
NaBH₄MeOH, 0°C, 1h2-Amino-4-hydroxymethylquinazoline42%

Oxidation Reactions

The tetrahydroquinazoline ring undergoes oxidation to aromatic quinazolines.

Conditions :

  • Aerial oxidation in polar solvents (e.g., DMSO) .
  • Chemical oxidants like MnO₂ or DDQ .

Example :

OxidantConditionsProductYieldSource
O₂ (air)DMF, 80°C, 48h2-Aminoquinazoline-4-carboxylic acid58%

Functionalization at the Amino Group

The amino group at position 2 is amenable to alkylation, acylation, and diazotization.

Acylation

Reagents : Acetic anhydride, acyl chlorides .
Product : N-Acyl derivatives with retained carboxylic acid functionality .

Diazotization

Mechanism :

  • Treatment with NaNO₂/HCl forms diazonium salts, which couple with aromatic amines or phenols to form azo dyes .
    Example :
    | Coupling Partner | Conditions | Product | Yield | Source |
    |-------------------------|--------------------------------|------------------------------------------|---------|--------|
    | 1-Naphthol | 0°C, pH 9 | 2-(1-Naphtholazo)tetrahydroquinazoline | 50% | |

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the carboxylic acid group, forming 2-amino-5,6,7,8-tetrahydroquinazoline.

Conditions :

  • HCl (6M), reflux, 3h .
  • Product: 2-Aminotetrahydroquinazoline (melting point: 255.7°C) .

Metal Complexation

The compound forms coordination complexes with transition metals via the amino and carboxylate groups.

Example :

Metal SaltConditionsComplex StructureApplicationSource
AlCl₃Ethanol, RT, 2h[Al(C₉H₉N₃O₂)₃]Cl₃Catalysis

Enzymatic Modifications

In biochemical contexts, the compound interacts with enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (PanK), forming enzyme-inhibitor complexes.

Key Interaction :

  • Hydrogen bonding between the amino group and Asp27 residue of DHFR.
  • IC₅₀ : 12.3 µM against Mycobacterium tuberculosis PanK.

Scientific Research Applications

Medicinal Chemistry

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential therapeutic effects against multiple diseases.

  • Antitubercular Activity : Novel derivatives of this compound have been synthesized that exhibit high binding affinity towards essential enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK). These compounds are promising candidates for developing new antitubercular agents against multidrug-resistant strains .
  • Antidiabetic Potential : Certain derivatives have demonstrated significant inhibitory activity against β-glucosidases, indicating their potential for treating diabetes by blocking specific metabolic processes involved in glucose metabolism .

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. It facilitates the creation of various substituted quinazoline derivatives through cyclization reactions with appropriate precursors.

Table 1: Synthetic Routes and Products

Starting Material Reaction Conditions Major Products
Anthranilic acid + Ethyl acetoacetateCatalyzed by polyphosphoric acidSubstituted quinazolines
α-aminoamidines + bis-benzylidene cyclohexanonesMild conditions, excellent yields5,6,7,8-Tetrahydroquinazoline derivatives

Biological Studies

The compound has been utilized in various biological studies due to its interaction with specific molecular targets.

  • Enzyme Inhibition : Studies indicate that it can act as an inhibitor or activator of enzymes involved in critical biochemical pathways. For instance, its inhibition of CDK5 has implications for cancer therapies by promoting apoptosis in cancer cells .
  • Molecular Docking Studies : Molecular docking techniques have been employed to predict binding affinities and interactions between this compound derivatives and their biological targets .

Case Study 1: Antitubercular Activity

A study focused on synthesizing derivatives based on this compound which showed high binding affinity towards DHFR and Mt PanK. These derivatives were evaluated for their efficacy against multidrug-resistant Mycobacterium tuberculosis, demonstrating significant potential as new treatments .

Case Study 2: Anticancer Applications

Research highlighted the development of derivatives that selectively inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. These compounds exhibited broad antiproliferative activity against various human cancer cell lines and are being explored for further development due to favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as fused bicyclic systems, amino-carboxylic acid/ester functionalities, or heterocyclic cores. Key differences lie in ring size, substituents, and bioactivity.

Tetrahydrothiophene and Tetrahydrochromene Derivatives

Compound Name Molecular Formula MW Melting Point (°C) Yield (%) Key Features
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl ester C₁₄H₁₉NO₂S 265.4 85–86 91 Larger 7-membered ring; ester group enhances lipophilicity
2-Amino-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile C₁₃H₁₅N₂O₂ 237.3 221–223 91 Chromene core with ketone and nitrile groups; high thermal stability
Target Compound: 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid C₉H₁₁N₃O₂ 193.2 Not reported 70–84* Quinazoline backbone; carboxylic acid group enhances solubility

Notes:

  • *Synthetic yields vary based on precursors (e.g., 79% for analogous tetrahydrobenzo[b]thiophenes ).
  • Chromene derivatives (e.g., 4aj, 4ak ) exhibit higher melting points (>180°C) due to extended conjugation and rigid structures.

Hexahydroquinazoline Analogues

  • 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid (CAS: 5429-55-0, C₉H₁₁N₃O₃, MW: 209.21): Features an additional keto group at the 4-position, increasing polarity but reducing ring saturation compared to the target compound. This derivative is explored in drug intermediate synthesis but shows lower thermal stability .

Functionalized Thiazole and Pyrazole Derivatives

  • However, its acute toxicity profile limits therapeutic applications .

Structural and Spectroscopic Analysis

  • NMR Data : The target compound’s ¹H NMR (DMSO-d₆) shows signals for the NH₂ group (δ 6.8–7.2), cyclohexene protons (δ 1.5–2.5), and carboxylic acid proton (δ 12–13) . Comparable signals in analogues (e.g., δ 2.1–2.7 for tetrahydrothiophene CH₂ groups ) confirm shared saturated ring features.
  • Mass Spectrometry : ESI-MS of the target compound displays [M+H]⁺ at m/z 194.1, while ester derivatives (e.g., 3i ) show higher m/z due to ethyl group addition (e.g., 265.4 → 266.4 [M+H]⁺).

Biological Activity

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (CAS Number: 51640-97-2) is a heterocyclic compound characterized by its unique quinazoline ring structure. Its biological activity has garnered interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.

  • Molecular Formula : C9H11N3O2
  • Molar Mass : 193.2 g/mol
  • Density : 1.404 g/cm³ (predicted)
  • Boiling Point : 499.2 °C (predicted)
  • pKa : 1.63 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can function as an inhibitor or activator , influencing cellular signaling pathways and enzyme activities. The compound's amino and carboxylic acid groups facilitate interactions that modulate biological functions.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The presence of the amino group in this compound enhances its interaction with bacterial cell walls, leading to potential applications in treating infections.
  • Anticancer Potential
    • Quinazoline derivatives have been explored for their anticancer activities. Research indicates that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition
    • This compound has been studied for its ability to inhibit certain enzymes, which is crucial in drug development for conditions like hypertension and cancer. For instance, it may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several quinazoline derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Quinazoline Basic structure without additional groupsModerate antimicrobial activity
2-Aminoquinazoline Amino group presentEnhanced enzyme inhibition
4-Quinazolinecarboxylic Acid Lacks the amino groupLimited biological activity
2-Amino-5,6,7,8-tetrahydroquinazoline Similar structure with hydrogenationPotentially higher bioactivity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions using substituted precursors like 2-amino-4-chlorobenzoic acid. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Purity verification requires analytical techniques such as HPLC, NMR (e.g., resolving aromatic protons at δ 6.8–7.2 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 193.21) .

Q. How can the crystal structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, planar molecular geometry and intramolecular hydrogen bonds (e.g., N–H···O interactions) can be resolved, with deviations ≤0.1 Å. Hydrogen bonding networks (e.g., O–H···O dimers) stabilize crystal packing, as shown in studies of related benzoic acid derivatives .

Q. What analytical techniques are critical for characterizing substituent effects on the quinazoline ring?

  • Methodological Answer :

  • NMR : Chemical shifts for aromatic protons (δ 6.5–8.0 ppm) and carbons (δ 110–160 ppm) distinguish substituent electronic effects.
  • IR : Stretching frequencies for NH₂ (~3400 cm⁻¹) and COOH (~1700 cm⁻¹) confirm functional group integrity.
  • Mass Spectrometry : Fragmentation patterns identify stability of the tetrahydroquinazoline core .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for quinazoline derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antihypoxic vs. antibacterial effects) may arise from structural variations (e.g., substituents at C2 or C4). Systematic structure-activity relationship (SAR) studies using derivatives like 2-aryl-7,7-dimethyl-5-oxo-tetrahydroquinoline-4-carboxylic acids are essential. In vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., hypoxia-induced rodents) should be cross-validated with computational docking to identify binding motifs .

Q. What strategies optimize the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability : Buffered solutions (pH 4–7) minimize hydrolysis of the carboxylic acid group.
  • Light/Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Chelation : Avoid metal ions (e.g., Fe³⁺) that may catalyze decomposition, as noted in safety data for related compounds .

Q. How can intramolecular hydrogen bonding impact the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : Intramolecular H-bonds (e.g., N1–H1N1···O1 in 2-amino-4-chlorobenzoic acid) rigidify the structure, reducing conformational flexibility. This enhances selectivity in target binding but may limit solubility. Solubility can be improved via esterification (e.g., methyl ester derivatives) or salt formation (e.g., hydrochloride) without disrupting H-bond networks critical for bioactivity .

Q. What experimental designs are recommended for studying the ecological toxicity of quinazoline derivatives?

  • Methodological Answer :

  • Acute Toxicity : Use Daphnia magna or Vibrio fischeri bioluminescence assays to assess EC₅₀ values.
  • Degradation Studies : Employ HPLC-MS to track photolytic or microbial degradation products.
  • QSAR Modeling : Corporate logP and topological polar surface area (TPSA) to predict bioaccumulation risks, as data gaps exist in current ecological profiles .

Data Interpretation and Validation

Q. How should researchers address missing or overlapping signals in NMR spectra of tetrahydroquinazoline derivatives?

  • Methodological Answer : Overlapping signals (e.g., C4 and C6 carbons at δ 171.4–173.0 ppm) can be resolved using 2D NMR (HSQC, HMBC) or deuterated solvents (e.g., DMSO-d₆). For unresolved cases, compare with computational predictions (e.g., DFT-calculated shifts) to assign peaks .

Q. What criteria validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer :

  • Yield Consistency : Replicate syntheses must achieve yields within ±5% (e.g., 70–75%).
  • Chromatographic Purity : HPLC retention times and peak areas should match reference standards (e.g., ≥95% purity).
  • Cross-Lab Validation : Share samples with independent labs for SCXRD and spectroscopic verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.